2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride
CAS No.: 1415981-68-8
Cat. No.: VC2886222
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415981-68-8 |
|---|---|
| Molecular Formula | C6H14ClNO2S |
| Molecular Weight | 199.7 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethylsulfanyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |
| Standard InChI Key | BHQDXEHJSJWKMQ-UHFFFAOYSA-N |
| SMILES | CN(C)CCSCC(=O)O.Cl |
| Canonical SMILES | CN(C)CCSCC(=O)O.Cl |
Introduction
Chemical Structure and Properties
2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride possesses a complex structure with several key functional groups that contribute to its chemical behavior. The compound has the CAS number 1415981-68-8 and contains a dimethylamino group, an ethylthio linker, and an acetic acid moiety in its hydrochloride salt form.
Structural Features
The compound consists of the following structural components:
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A terminal dimethylamino group (-N(CH3)2)
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An ethyl chain connecting the dimethylamino group to a sulfur atom
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A thioether linkage (-S-)
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An acetic acid group (-CH2COOH)
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A hydrochloride salt form (·HCl)
This arrangement of functional groups creates a molecule with both basic and acidic properties, enabling it to participate in various chemical interactions.
Physical and Chemical Properties
The physical and chemical properties of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride are determined by its functional groups and molecular structure.
Table 1: Key Properties of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride
| Property | Description |
|---|---|
| IUPAC Name | 2-[2-(dimethylamino)ethylsulfanyl]acetic acid;hydrochloride |
| Molecular Formula | C6H13NO2S·HCl |
| CAS Number | 1415981-68-8 |
| InChI | InChI=1S/C6H13NO2S.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |
| InChI Key | BHQDXEHJSJWKMQ-UHFFFAOYSA-N |
| Appearance | Typically a crystalline solid |
| Solubility | Likely soluble in water and polar organic solvents |
The dimethylamino group contributes basic properties, while the acetic acid moiety provides acidic characteristics. The thioether linkage allows for unique redox chemistry, particularly oxidation reactions to form sulfoxides and sulfones.
Synthesis and Preparation Methods
The synthesis of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride typically involves a multi-step process that requires careful control of reaction conditions.
Synthetic Approaches
Based on the synthesis of related compounds, such as {[2-(diethylamino)ethyl]thio}acetic acid hydrochloride, the preparation likely follows these general steps:
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Reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol
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Conversion of the alcohol to a reactive intermediate
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Reaction with thioglycolic acid to form the thioether linkage
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Conversion to the hydrochloride salt using hydrochloric acid
This synthetic pathway allows for the controlled formation of the thioether linkage and subsequent functionalization.
Alternative Synthetic Routes
Examining the synthesis of structurally related compounds provides insight into alternative approaches that might be applicable to 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride:
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From the patent literature describing [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid synthesis, we can infer that nucleophilic substitution reactions involving sodium hydride and bromoacetic acid derivatives might be adaptable to our target compound .
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The synthesis of methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride, which shares the thioether linkage with our compound, suggests alternative pathways involving ester intermediates that could be hydrolyzed to the acid form .
Chemical Reactivity
The unique combination of functional groups in 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride enables it to participate in diverse chemical reactions.
Oxidation Reactions
The thioether group (-S-) can undergo oxidation to form sulfoxides and sulfones:
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Mild oxidizing agents like hydrogen peroxide can convert the thioether to a sulfoxide
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Stronger oxidizing agents such as m-chloroperbenzoic acid can further oxidize to the sulfone
Nucleophilic Substitution Reactions
The dimethylamino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can participate in esterification reactions.
Acid-Base Interactions
As a hydrochloride salt containing both basic (dimethylamino) and acidic (carboxylic acid) functional groups, the compound can participate in acid-base reactions:
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The dimethylamino group can accept protons
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The carboxylic acid group can donate protons
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The relative acidity/basicity can be modulated by pH conditions
| Reaction Type | Reactive Site | Potential Products | Reaction Conditions |
|---|---|---|---|
| Oxidation | Thioether linkage | Sulfoxides, sulfones | H2O2 or m-CPBA, mild temperature |
| Esterification | Carboxylic acid | Esters | Alcohols, acid catalyst |
| Amide formation | Carboxylic acid | Amides | Primary/secondary amines, coupling reagents |
| Protonation/deprotonation | Dimethylamino group, carboxylic acid | Acid/base salts | pH-dependent conditions |
Applications in Scientific Research
2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride has potential applications across multiple scientific disciplines due to its unique structure and reactivity.
Chemical Applications
In synthetic chemistry, compounds with similar functional group arrangements are often used as:
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Building blocks for more complex molecules
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Intermediates in the synthesis of specialized reagents
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Model compounds for studying thioether chemistry
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Ligands for coordination chemistry applications
Biological Research
The structural features of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride suggest potential biological applications:
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As a biochemical probe for studying enzyme mechanisms
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In investigating cellular redox processes involving thiol/disulfide exchange
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For studying structure-activity relationships in bioactive compounds
Pharmaceutical Research
Related compounds containing the dimethylaminoethyl and thioether functional groups have been explored in pharmaceutical research, suggesting potential applications for our target compound:
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As a precursor in drug synthesis
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In the development of compounds targeting specific biological pathways
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For studying pharmacokinetic properties influenced by thioether and amino functional groups
Structure-Activity Relationships
The biological activity of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride would be influenced by its structural features and physicochemical properties.
Key Structural Elements
Several structural elements contribute to the compound's potential biological interactions:
Comparison with Related Compounds
Examining related compounds provides insight into potential structure-activity relationships:
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{[2-(diethylamino)ethyl]thio}acetic acid hydrochloride differs only in having diethylamino instead of dimethylamino groups, potentially affecting binding affinity and specificity
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2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid contains a thiazole ring system that would significantly alter its electronic properties and biological interactions
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Methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride contains a primary amine and methyl ester, which would exhibit different hydrogen bonding patterns and reactivity compared to our target compound
Analytical Characterization
The identification and characterization of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride can be accomplished through various analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the dimethylamino protons, methylene protons adjacent to sulfur, and methylene protons adjacent to the carboxylic acid group
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13C NMR would reveal distinct carbon signals corresponding to the functional groups
Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid (C=O stretch), C-N bonds, and C-S bonds
Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity assessment and quantification, with detection methods tailored to the compound's properties.
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